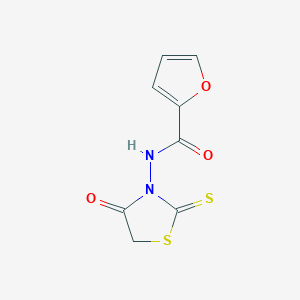

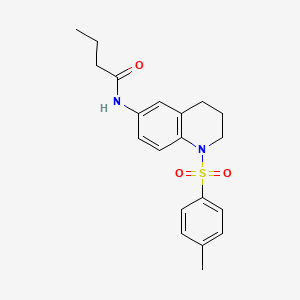

![molecular formula C16H12ClN3O4S B2468933 Acide 1-[4-(aminosulfonyl)phényl]-5-(4-chlorophényl)-1H-pyrazole-3-carboxylique CAS No. 170571-19-4](/img/structure/B2468933.png)

Acide 1-[4-(aminosulfonyl)phényl]-5-(4-chlorophényl)-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

This compound is a pyrazole derivative with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.8 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, starting from 4-chlorobenzoic acid, new sulfonamide derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a sulfonyl group attached to the phenyl ring .Chemical Reactions Analysis

Pyrazole derivatives are known for their reactivity and are often used as scaffolds in the synthesis of bioactive chemicals . The reactions generally proceed well for all substrates, but those with electron-donating groups are usually more reactive than those with electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H12ClN3O4S), molecular weight (377.8), and its structure which includes a pyrazole core .Applications De Recherche Scientifique

Activité antivirale

Les dérivés indoliques, y compris les composés liés à notre molécule cible, ont démontré un potentiel antiviral. Par exemple :

- Dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitués se sont avérés efficaces contre le virus de la grippe A, avec le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle montrant une activité inhibitrice .

- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté des effets antiviraux puissants contre le virus Coxsackie B4 .

Activité antimalarienne

La recherche de nouveaux agents antimalariens est cruciale en raison de la résistance aux médicaments. Notre composé a été évalué pour son potentiel antimalarien :

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrazole derivatives are known for their diverse pharmacological effects . Some compounds have been found to prevent wound healing and colony formation, delay the cell cycle, and induce apoptosis through DNA intercalation .

Orientations Futures

While the future directions for this specific compound are not mentioned in the retrieved papers, pyrazole derivatives are of significant interest in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential for further exploration and development is vast.

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUQESLCOSREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

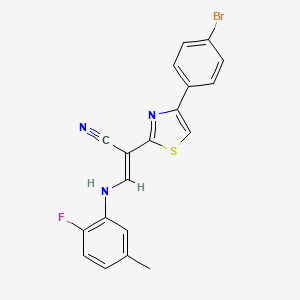

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)

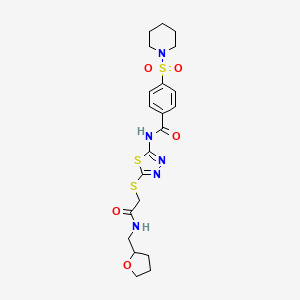

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)

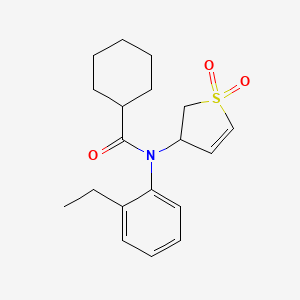

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)